molecular formula C18H16ClNO4S B2845346 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide CAS No. 863007-65-2

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide

Cat. No. B2845346
CAS RN: 863007-65-2
M. Wt: 377.84
InChI Key: MVLRKKLPILNGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide, also known as ML347, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which is involved in protein myristoylation, a post-translational modification that is essential for the function of many cellular proteins.

Mechanism of Action

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is a selective inhibitor of NMT1, which is responsible for the transfer of myristic acid to the N-terminal glycine residue of many cellular proteins. Myristoylation is a critical post-translational modification that is required for the proper localization and function of many proteins, including oncogenic proteins and viral proteins. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide binds to the active site of NMT1 and prevents the transfer of myristic acid to the target protein, leading to the inhibition of protein myristoylation.
Biochemical and Physiological Effects:
The inhibition of NMT1 by N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has several biochemical and physiological effects. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been shown to induce apoptosis in cancer cells, which is thought to be due to the inhibition of myristoylated oncogenic proteins. In addition, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been shown to inhibit the replication of several viruses, including the Zika virus and the hepatitis C virus, by blocking the myristoylation of viral proteins. Furthermore, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been shown to affect neuronal development and function by inhibiting the myristoylation of key neuronal proteins.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of NMT1, which makes it a valuable tool for studying the role of myristoylation in cellular processes. In addition, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is commercially available from several vendors, which makes it easy to obtain. However, there are also some limitations to the use of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide in lab experiments. N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has a relatively short half-life in vivo, which may limit its efficacy in animal studies. In addition, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has not been extensively tested for off-target effects, which may limit its use in some experimental systems.

Future Directions

There are several future directions for the use of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide in scientific research. One area of interest is the development of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of interest is the identification of new targets for N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide, such as other enzymes involved in protein myristoylation. Furthermore, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide may be useful in the development of new therapies for cancer and viral infections, based on the inhibition of myristoylated oncogenic proteins and viral proteins. Overall, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide is a valuable tool for studying the role of myristoylation in cellular processes, and its continued use in scientific research is likely to yield new insights into the function of this critical post-translational modification.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide involves several steps, starting from commercially available starting materials. The key step is the condensation of 2-methoxybenzoyl chloride with 3-chlorophenylthiourea to give the corresponding benzamide intermediate. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base to afford the final product, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide. The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been reported in the literature, and the compound is commercially available from several vendors.

Scientific Research Applications

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been used in a wide range of scientific research studies, including cancer research, infectious diseases, and neuroscience. The inhibition of NMT1 by N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been shown to have anti-tumor activity in several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been used to study the role of myristoylation in the replication of several viruses, including the Zika virus and the hepatitis C virus. Furthermore, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide has been used to investigate the role of myristoylation in neuronal development and function.

properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S/c1-24-17-8-3-2-7-16(17)18(21)20(14-6-4-5-13(19)11-14)15-9-10-25(22,23)12-15/h2-11,15H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLRKKLPILNGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methoxybenzamide

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